molecular formula C7H5IN2S B15329542 7-Iodobenzo[d]isothiazol-3-amine

7-Iodobenzo[d]isothiazol-3-amine

Cat. No.: B15329542
M. Wt: 276.10 g/mol
InChI Key: JAHXVOMNNFCEIW-UHFFFAOYSA-N
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Description

7-Iodobenzo[d]isothiazol-3-amine: is a chemical compound belonging to the class of isothiazoles It is characterized by the presence of an iodine atom at the 7th position and an amine group at the 3rd position on the benzo[d]isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]isothiazol-3-amine typically involves the iodination of benzo[d]isothiazole derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-Iodobenzo[d]isothiazol-3-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.

Major Products Formed:

  • Substituted benzo[d]isothiazoles with various functional groups replacing the iodine atom.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer. Its unique structure allows for the design of molecules with specific biological targets.

Industry: In the material science industry, 7-Iodobenzo[d]isothiazol-3-amine is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specialized properties.

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

    Benzo[d]isothiazol-3-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.

    7-Bromobenzo[d]isothiazol-3-amine: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical and biological properties.

    7-Chlorobenzo[d]isothiazol-3-amine: Contains a chlorine atom, which may affect its reactivity and interactions with biological targets.

Uniqueness: 7-Iodobenzo[d]isothiazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H5IN2S

Molecular Weight

276.10 g/mol

IUPAC Name

7-iodo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C7H5IN2S/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)

InChI Key

JAHXVOMNNFCEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)SN=C2N

Origin of Product

United States

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